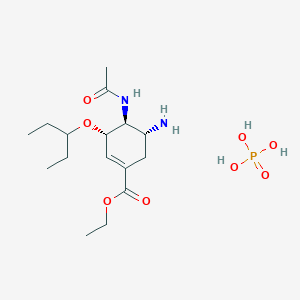

1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester, commonly known as DEHP, is a phthalate ester that is commonly used as a plasticizer in various industrial and consumer products. DEHP is widely used in the production of polyvinyl chloride (PVC) plastics, which are used in a variety of applications such as medical devices, building materials, and food packaging. Despite its widespread use, DEHP has been associated with a number of health concerns, including endocrine disruption and developmental toxicity.

Mechanism Of Action

The mechanism of action of DEHP is thought to involve its ability to bind to and activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in regulating lipid and glucose metabolism. Activation of PPARs by DEHP can lead to changes in gene expression and cellular signaling pathways, which can ultimately lead to adverse health effects.

Biochemical And Physiological Effects

DEHP has been shown to have a number of biochemical and physiological effects, including changes in lipid and glucose metabolism, oxidative stress, and inflammation. These effects have been linked to a variety of health concerns, including metabolic disorders, cardiovascular disease, and cancer.

Advantages And Limitations For Lab Experiments

DEHP is commonly used as a plasticizer in laboratory equipment, such as tubing and containers, due to its ability to improve the flexibility and durability of these materials. However, its use in laboratory equipment has been associated with potential contamination of experimental samples, which can lead to inaccurate results.

Future Directions

There are a number of potential future directions for research on DEHP, including the development of alternative plasticizers that are less toxic and more environmentally friendly. Additionally, there is a need for further research on the potential health effects of DEHP exposure in vulnerable populations, such as pregnant women and children. Finally, there is a need for more research on the mechanisms of action of DEHP, particularly in relation to its effects on lipid and glucose metabolism.

Synthesis Methods

DEHP is typically synthesized by the esterification of phthalic anhydride with 2-ethylhexanol in the presence of a catalyst. The reaction typically takes place at high temperatures and pressures, and the resulting product is then purified through distillation.

Scientific Research Applications

DEHP has been extensively studied for its potential health effects, particularly in the areas of endocrine disruption and developmental toxicity. Studies have shown that DEHP can act as an endocrine disruptor by interfering with the normal functioning of hormones such as estrogen and testosterone. This can lead to a number of adverse health effects, including reproductive and developmental abnormalities.

properties

IUPAC Name |

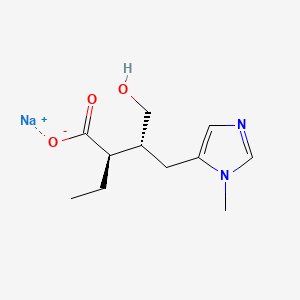

2-(2-ethyl-6-hydroxyhexoxy)carbonylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-2-12(7-5-6-10-17)11-21-16(20)14-9-4-3-8-13(14)15(18)19/h3-4,8-9,12,17H,2,5-7,10-11H2,1H3,(H,18,19)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOICBHTCMIFJZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCCO)COC(=O)C1=CC=CC=C1C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21O5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1146552.png)

![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)

![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)